molecular formula C16H19ClFNO5 B12632477 2-(1-Ethylcyclopentyl)-5-(4-fluorophenyl)-1,2-oxazol-2-ium perchlorate CAS No. 918885-09-3

2-(1-Ethylcyclopentyl)-5-(4-fluorophenyl)-1,2-oxazol-2-ium perchlorate

Cat. No.: B12632477
CAS No.: 918885-09-3
M. Wt: 359.77 g/mol
InChI Key: VNXFPZVEZSTUBO-UHFFFAOYSA-M
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Description

2-(1-Ethylcyclopentyl)-5-(4-fluorophenyl)-1,2-oxazol-2-ium perchlorate is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethylcyclopentyl)-5-(4-fluorophenyl)-1,2-oxazol-2-ium perchlorate typically involves a multi-step process. The initial step often includes the formation of the oxazole ring, followed by the introduction of the ethylcyclopentyl and fluorophenyl groups. The final step involves the formation of the oxazolium ion and its subsequent reaction with perchloric acid to yield the perchlorate salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethylcyclopentyl)-5-(4-fluorophenyl)-1,2-oxazol-2-ium perchlorate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(1-Ethylcyclopentyl)-5-(4-fluorophenyl)-1,2-oxazol-2-ium perchlorate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Ethylcyclopentyl)-5-(4-fluorophenyl)-1,2-oxazol-2-ium perchlorate involves its interaction with specific molecular targets. The oxazolium ion can interact with nucleophilic sites on biomolecules, leading to various biological effects. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methylcyclopentyl)-5-(4-fluorophenyl)-1,2-oxazol-2-ium perchlorate
  • 2-(1-Ethylcyclopentyl)-5-(4-chlorophenyl)-1,2-oxazol-2-ium perchlorate

Uniqueness

2-(1-Ethylcyclopentyl)-5-(4-fluorophenyl)-1,2-oxazol-2-ium perchlorate is unique due to the combination of its structural features, which confer specific reactivity and potential applications. The presence of the ethylcyclopentyl group and the fluorophenyl group distinguishes it from other similar compounds, potentially leading to different biological and chemical properties.

Properties

CAS No.

918885-09-3

Molecular Formula

C16H19ClFNO5

Molecular Weight

359.77 g/mol

IUPAC Name

2-(1-ethylcyclopentyl)-5-(4-fluorophenyl)-1,2-oxazol-2-ium;perchlorate

InChI

InChI=1S/C16H19FNO.ClHO4/c1-2-16(10-3-4-11-16)18-12-9-15(19-18)13-5-7-14(17)8-6-13;2-1(3,4)5/h5-9,12H,2-4,10-11H2,1H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

VNXFPZVEZSTUBO-UHFFFAOYSA-M

Canonical SMILES

CCC1(CCCC1)[N+]2=CC=C(O2)C3=CC=C(C=C3)F.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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